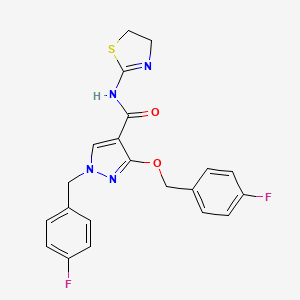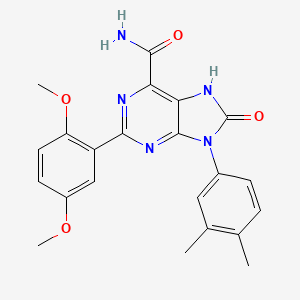
2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carboxamide derivatives in the context of benzo[b][1,6]naphthyridines involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines. This process yields a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. Subsequent conversion to 4-N-[2-(dimethylamino)ethyl]carboxamides is performed, which are then evaluated for their cytotoxic properties against various cancer cell lines . Similarly, the synthesis of 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is achieved through an intermediate, specifically the 2-amino-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1-benzophiophene-3-carbonitrile . These synthetic pathways are crucial for the development of potential therapeutic agents.
Molecular Structure Analysis
The molecular structure of the synthesized compounds is determined through crystal structure analysis. This analysis provides detailed information about the arrangement of atoms within the molecule and the geometry of the molecular framework. The crystal structure analysis is an essential step in understanding the relationship between the structure of a compound and its biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are significant as they determine the final structure and, consequently, the potential biological activity of the compounds. The reactions typically involve nucleophilic substitution and amide formation, which are common in the synthesis of carboxamide derivatives. The reactivity of the intermediates and the conditions under which the reactions are carried out are critical factors that influence the yield and purity of the final products .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, such as solubility, melting point, and stability, are important for their potential application as drugs. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. Understanding these properties is essential for the design of compounds with optimal pharmacokinetic and pharmacodynamic profiles .
Case Studies and Cytotoxic Activity
The cytotoxic activity of the carboxamide derivatives is evaluated against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Compounds with IC(50) values less than 10 nM are considered potent cytotoxins. In vivo testing against subcutaneous colon 38 tumors in mice reveals that a single dose of the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives is curative in this refractory model, demonstrating the potential of these compounds as therapeutic agents .
Applications De Recherche Scientifique
Structural and Synthetic Insights
Tautomerism and Conjugation : Beagley et al. (1995) explored two tautomeric dihydropurine derivatives, illustrating differences in conjugation and hydrogen bonding within purine rings, shedding light on structural dynamics essential for designing derivatives with potential biological activities (Beagley et al., 1995).
Electrochromic Properties : Chang and Liou (2008) synthesized novel aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units, showing potential for electrochromic applications. This study provides insights into the synthesis and applications of dimethoxy-substituted aromatic compounds (Chang & Liou, 2008).
Cytotoxic Activity : Deady et al. (2003) reported on carboxamide derivatives of benzo[b][1,6]naphthyridines showing potent cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of structurally similar compounds (Deady et al., 2003).
Crystal Structure Analysis : Prabhuswamy et al. (2016) synthesized and analyzed the crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, providing a foundation for understanding the structural characteristics of similar compounds (Prabhuswamy et al., 2016).
Biological and Pharmacological Applications
Antimicrobial Activity : Abdel-rahman et al. (2002) explored the synthesis and antimicrobial activity of new Pyridothienopyrimidines and Pyridothienotriazines, indicating the potential of purine derivatives in developing antimicrobial agents (Abdel-rahman et al., 2002).
Enzyme Inhibition : Shah et al. (1965) synthesized a series of 6-substituted-9-(5-deoxy- β -D-xylofuranosyl)purines evaluating their role as inhibitors of adenosine deaminase, which could inform the design of enzyme inhibitors based on purine derivatives (Shah et al., 1965).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-11-5-6-13(9-12(11)2)27-21-18(25-22(27)29)17(19(23)28)24-20(26-21)15-10-14(30-3)7-8-16(15)31-4/h5-10H,1-4H3,(H2,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGNDRFOWJFQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=CC(=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethoxyphenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3009059.png)
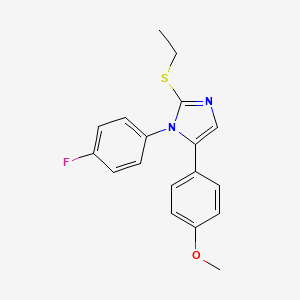
![Methyl 4-(4-methylphenyl)-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3009062.png)

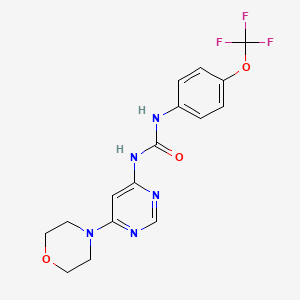

![N,N-dimethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B3009066.png)
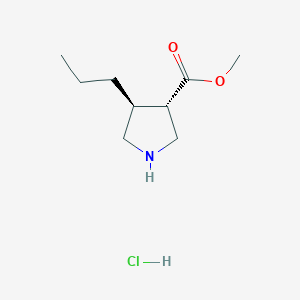
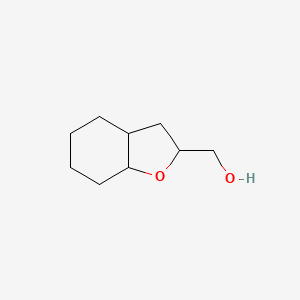
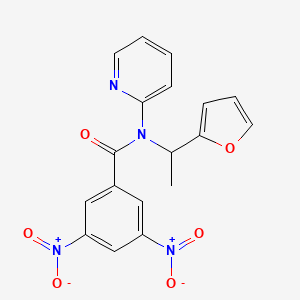
![2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3009071.png)

![5-({[(2,4-Dichlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3009077.png)
